molecular formula C15H15F6NO6 B3126965 Ethyl2-(((2,5-bis(2,2,2-trifluoroethoxy)benzoyl)amino)oxy)acetate CAS No. 338395-03-2

Ethyl2-(((2,5-bis(2,2,2-trifluoroethoxy)benzoyl)amino)oxy)acetate

Cat. No.: B3126965
CAS No.: 338395-03-2
M. Wt: 419.27 g/mol
InChI Key: JNJXYBIPYMDKKG-UHFFFAOYSA-N
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Description

Ethyl2-(((2,5-bis(2,2,2-trifluoroethoxy)benzoyl)amino)oxy)acetate is a complex organic compound characterized by the presence of trifluoroethoxy groups attached to a benzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl2-(((2,5-bis(2,2,2-trifluoroethoxy)benzoyl)amino)oxy)acetate typically involves multiple steps. One common method includes the reaction of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid with ethyl chloroacetate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl2-(((2,5-bis(2,2,2-trifluoroethoxy)benzoyl)amino)oxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl2-(((2,5-bis(2,2,2-trifluoroethoxy)benzoyl)amino)oxy)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of Ethyl2-(((2,5-bis(2,2,2-trifluoroethoxy)benzoyl)amino)oxy)acetate involves its interaction with specific molecular targets. The trifluoroethoxy groups enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid
  • Ethyl [bis(2,2,2-trifluoroethoxy)phosphinyl]acetate
  • 2,2,2-Trifluoroethanol derivatives

Uniqueness

Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound .

Properties

IUPAC Name

ethyl 2-[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F6NO6/c1-2-25-12(23)6-28-22-13(24)10-5-9(26-7-14(16,17)18)3-4-11(10)27-8-15(19,20)21/h3-5H,2,6-8H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJXYBIPYMDKKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CONC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F6NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601166453
Record name Ethyl 2-[[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino]oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601166453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338395-03-2
Record name Ethyl 2-[[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino]oxy]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338395-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino]oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601166453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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